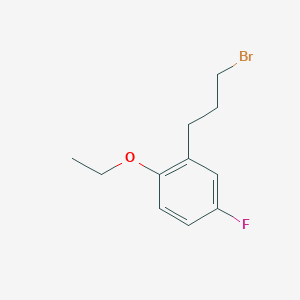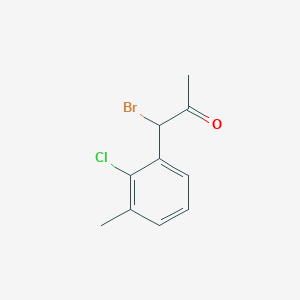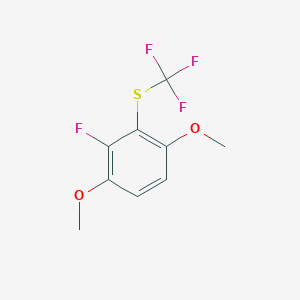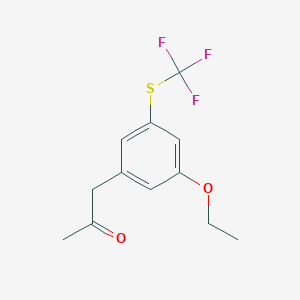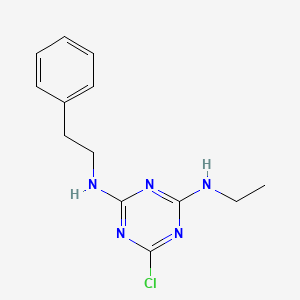
6-Chloro-N~2~-ethyl-N~4~-(2-phenylethyl)-1,3,5-triazine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Triazine-2,4-diamine, 6-chloro-N2-ethyl-N4-(2-phenylethyl)- is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is known for its applications in various fields, including agriculture, pharmaceuticals, and materials science.
准备方法
The synthesis of 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-ethyl-N4-(2-phenylethyl)- typically involves the substitution of chlorine atoms in cyanuric chloride with appropriate amines. The reaction is usually carried out in the presence of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an ice bath to control the temperature and prevent side reactions .
化学反应分析
1,3,5-Triazine-2,4-diamine, 6-chloro-N2-ethyl-N4-(2-phenylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazine ring can be substituted with different nucleophiles, such as amines, alcohols, or thiols, under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
科学研究应用
1,3,5-Triazine-2,4-diamine, 6-chloro-N2-ethyl-N4-(2-phenylethyl)- has several scientific research applications:
Agriculture: It is used as a herbicide to control broad-leaved weeds and grasses by inhibiting photosynthetic electron transport.
Pharmaceuticals: The compound is investigated for its potential use in drug development due to its ability to interact with various biological targets.
Materials Science: It is used in the synthesis of polymers, liquid crystals, and other advanced materials.
作用机制
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-ethyl-N4-(2-phenylethyl)- involves the inhibition of photosynthetic electron transport in plants. This leads to the disruption of energy production and ultimately causes the death of the plant. The compound interacts with specific proteins in the photosynthetic pathway, blocking the transfer of electrons and preventing the synthesis of essential molecules .
相似化合物的比较
1,3,5-Triazine-2,4-diamine, 6-chloro-N2-ethyl-N4-(2-phenylethyl)- can be compared with other triazine derivatives such as:
These compounds share a common triazine core but differ in their substituents, leading to variations in their chemical properties and applications.
属性
CAS 编号 |
102587-59-7 |
|---|---|
分子式 |
C13H16ClN5 |
分子量 |
277.75 g/mol |
IUPAC 名称 |
6-chloro-4-N-ethyl-2-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C13H16ClN5/c1-2-15-12-17-11(14)18-13(19-12)16-9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H2,15,16,17,18,19) |
InChI 键 |
FQKMDKUNABLFPW-UHFFFAOYSA-N |
规范 SMILES |
CCNC1=NC(=NC(=N1)Cl)NCCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





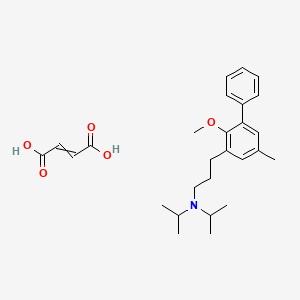

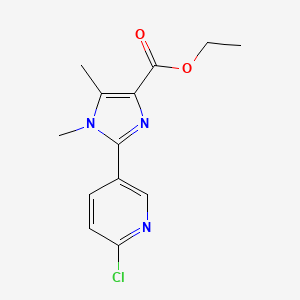
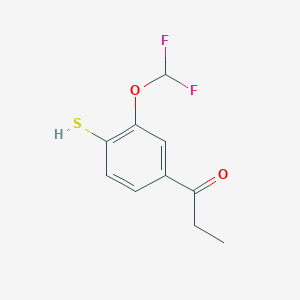

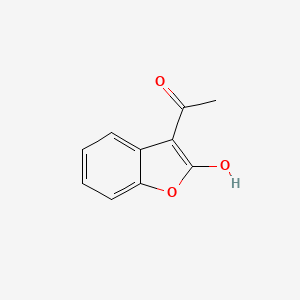
![(5S)-5-(1,1-Dimethylethyl)-5,6-dihydro-2-(2,4,6-trimethylphenyl)-8h-1,2,4-triazole[3,4-c][1,4]zinium tetrafluoroborate](/img/structure/B14063865.png)
